molecular formula C18H21N3O3 B2636878 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034288-46-3

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

货号: B2636878
CAS 编号: 2034288-46-3
分子量: 327.384
InChI 键: CFUYQKDCEHBEJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 2,3-dihydrobenzo[b][1,4]dioxin scaffold, a privileged structure in pharmacology known for its presence in biologically active compounds. The 1,4-benzodioxane system is a common motif in pharmaceutical agents and has been investigated for its interaction with various enzyme systems, including its role as a core structure in PARP1 inhibitors for cancer research . The compound's structure also incorporates a piperidine ring linked to a 1-methyl-1H-pyrazole group, a combination frequently observed in ligands targeting central nervous system receptors and other therapeutic targets. Piperidine derivatives are extensively studied for their diverse biological activities and their capacity to interact with a wide range of biological targets . The specific molecular architecture of this compound, combining these distinct heterocyclic systems, makes it a valuable chemical entity for exploring structure-activity relationships, developing novel enzyme inhibitors, and screening for potential activity against various disease targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, including the use of personal protective equipment and adequate ventilation .

属性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-9-7-15(19-20)13-4-3-8-21(12-13)18(22)14-5-2-6-16-17(14)24-11-10-23-16/h2,5-7,9,13H,3-4,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUYQKDCEHBEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , identified by its CAS number 1156158-02-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O2 , with a molecular weight of approximately 284.35 g/mol . The structure features a benzo[b][1,4]dioxin moiety linked to a pyrazole-piperidine unit, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds demonstrate significant antibacterial and antifungal activities. For instance, similar pyrazole derivatives have been reported to possess potent activity against strains like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 0.98 µg/mL .

2. Anticancer Properties

Pyrazole derivatives are recognized for their potential as anticancer agents. In vitro studies have indicated that compounds with similar structures can induce cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that the compound may also exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

Research has identified that certain pyrazole derivatives can inhibit enzymes like xanthine oxidase, which is involved in uric acid production. Compounds similar to the one have shown moderate inhibitory activity with IC50 values around 72 µM .

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling that affects cellular responses such as inflammation and apoptosis .
  • Enzymatic Pathways : By inhibiting specific enzymes, the compound could alter metabolic pathways crucial for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Antibacterial Activity A pyrazole derivative demonstrated fourfold potency compared to gentamicin against S. flexneri .
Anticancer Studies Pyrazole compounds showed synergistic effects when combined with doxorubicin in breast cancer cells .
Xanthine Oxidase Inhibition Compounds exhibited moderate inhibition with potential therapeutic implications for gout .

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone exhibit significant cytotoxicity against various cancer cell lines. A study focusing on pyrazole derivatives demonstrated that certain analogs showed EC50 values ranging from 20 to 64 µM against human cancer cell lines, suggesting a promising avenue for anticancer drug development.

Antiparasitic Effects

The compound has also been studied for its antiparasitic properties. Research indicates that similar pyrazole derivatives can effectively inhibit the growth of protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings position the compound as a candidate for further investigation in the treatment of parasitic diseases, particularly in regions where these infections are endemic .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its analogs in laboratory settings:

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human lung fibroblast cells. The results indicated that certain derivatives exhibited significant cytotoxicity with potential applications in cancer therapy .

Case Study 2: Antiparasitic Activity

In vitro studies demonstrated that derivatives of (2,3-dihydrobenzo[b][1,4]dioxin) showed effective inhibition of Leishmania species at low micromolar concentrations. This suggests a viable pathway for developing new antiparasitic agents .

相似化合物的比较

Key Observations :

  • The target compound exhibits intermediate lipophilicity (LogP ~3.2), balancing membrane permeability and solubility.
  • Piperidine-pyrazole systems (common in the target and compound ) are associated with CNS activity, while sulfonyl or cyano groups (e.g., ) enhance target specificity.

常见问题

Basic: What are the recommended synthetic routes for preparing (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves coupling a 2,3-dihydrobenzo[b][1,4]dioxin-5-carboxylic acid derivative with a 3-(1-methyl-1H-pyrazol-3-yl)piperidine intermediate. Key steps include:

  • Carbodiimide-mediated amide bond formation : Use EDC/HOBt or DCC as coupling agents in anhydrous DMF or THF under nitrogen .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/DMF mixtures to isolate the methanone product .
  • Yield Optimization : Refluxing in ethanol for 2–4 hours improves reaction efficiency, as demonstrated in analogous pyrazolyl-piperidine syntheses .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98%) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm; pyrazole C-3 at δ 145–150 ppm) .
  • X-ray Crystallography : For absolute configuration verification, as applied to structurally similar pyrazole-piperidine methanones .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GABAₐ or NMDA receptors for anticonvulsant activity). Focus on the pyrazole-piperidine moiety’s binding affinity .
  • QSAR Studies : Correlate electronic descriptors (HOMO-LUMO gaps, dipole moments) with observed bioactivity data from in vitro assays .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Refinement : Perform IC₅₀/EC₅₀ assays across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., patch-clamp electrophysiology) to confirm mechanism .
  • Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor decomposition via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Stability >90% in pH 4–8 suggests suitability for oral formulations .

Advanced: What environmental fate studies are relevant for this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge over 28 days .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition) per OECD 202/201 guidelines .
  • Soil Adsorption : Determine Koc values via batch equilibrium method with HPLC quantification .

Advanced: How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates (e.g., unreacted carboxylic acid) .
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio, catalyst loading) using a central composite design .
  • Continuous Flow Chemistry : Reduce side reactions via precise residence time control in microreactors .

Basic: What in vitro models are suitable for preliminary neuroactivity screening?

Methodological Answer:

  • Primary Neuronal Cultures : Rat cortical neurons treated with 1–100 µM compound; measure calcium flux (Fluo-4 AM) or glutamate release (HPLC) .
  • SH-SY5Y Cell Line : Assess neuroprotection against Aβ₄₂-induced cytotoxicity via MTT assay .

Advanced: How does the compound’s stereochemistry influence its pharmacodynamics?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .
  • Enantiomer-Specific Assays : Compare IC₅₀ values of isolated (R)- and (S)-forms in receptor-binding assays .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites in the benzodioxin and pyrazole moieties .
  • Hammett Studies : Corlate substituent effects (σ values) on reaction rates in SNAr or cyclization steps .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。